molecular formula C11H16N2S B5222699 N-methyl-N'-(3-phenylpropyl)thiourea

N-methyl-N'-(3-phenylpropyl)thiourea

Cat. No. B5222699
M. Wt: 208.33 g/mol
InChI Key: YKCHLJMYLRSALU-UHFFFAOYSA-N
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Description

N-methyl-N'-(3-phenylpropyl)thiourea (also known as S-adenosyl-L-homocysteine hydrolase inhibitor) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in biochemical and physiological studies.

Mechanism of Action

N-methyl-N'-(3-phenylpropyl)thiourea acts as a competitive inhibitor of SAHH, binding to the active site of the enzyme and preventing the hydrolysis of S-adenosyl-L-homocysteine (SAH) to homocysteine and adenosine. This results in the accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases and other enzymes that utilize SAM as a cofactor.
Biochemical and Physiological Effects:
N-methyl-N'-(3-phenylpropyl)thiourea has been shown to have a wide range of biochemical and physiological effects, including the modulation of DNA methylation, protein methylation, and polyamine biosynthesis. In particular, N-methyl-N'-(3-phenylpropyl)thiourea has been shown to induce global DNA hypomethylation and alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, N-methyl-N'-(3-phenylpropyl)thiourea has been shown to modulate the levels of polyamines, which are important regulators of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

N-methyl-N'-(3-phenylpropyl)thiourea has several advantages for lab experiments, including its high potency and selectivity for SAHH, its ability to modulate the levels of SAM and its downstream metabolites, and its potential applications in studying various biological processes. However, N-methyl-N'-(3-phenylpropyl)thiourea also has several limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.

Future Directions

There are several future directions for the use of N-methyl-N'-(3-phenylpropyl)thiourea in scientific research. One potential area of focus is the role of SAM and its downstream metabolites in cancer development and progression. Another potential area of focus is the development of novel SAHH inhibitors with improved potency and selectivity. Additionally, the use of N-methyl-N'-(3-phenylpropyl)thiourea in combination with other inhibitors or chemotherapeutic agents may provide new avenues for the treatment of various diseases.

Synthesis Methods

N-methyl-N'-(3-phenylpropyl)thiourea can be synthesized through a multistep reaction process involving the reaction of N-methylthiourea with 3-phenylpropyl bromide in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-methyl-N'-(3-phenylpropyl)thiourea.

Scientific Research Applications

N-methyl-N'-(3-phenylpropyl)thiourea has been widely used in scientific research as an inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH), an enzyme that plays a crucial role in the metabolism of S-adenosyl-L-methionine (SAM). SAM is an important methyl donor that is involved in various biological processes, including DNA methylation, protein methylation, and polyamine biosynthesis. By inhibiting SAHH, N-methyl-N'-(3-phenylpropyl)thiourea can modulate the levels of SAM and its downstream metabolites, thereby providing a powerful tool for investigating the role of SAM in various biological processes.

properties

IUPAC Name

1-methyl-3-(3-phenylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-12-11(14)13-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCHLJMYLRSALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794221
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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